

Potential off-target effects of CT-2584 in experiments

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Compound of Interest		
Compound Name:	CT-2584	
Cat. No.:	B15569299	Get Quote

Technical Support Center: CT-2584

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding experiments involving **CT-2584**. Based on available scientific literature, it is important to note that **CT-2584** is characterized as a modulator of intracellular phosphatidic acid, not a kinase inhibitor. The following information is based on a Phase I clinical trial of **CT-2584** HMS (hydrogen methanesulphonate).

General Information

What is **CT-2584** and what is its mechanism of action?

CT-2584 HMS, chemically known as 1-(11-dodecylamino-10-hydroxyundecyl)-3, 7-dimethylxanthine-hydrogen methanesulphonate, is an investigational drug that functions as a modulator of intracellular phosphatidic acid.[1] Its primary mechanism is not through kinase inhibition but by influencing the levels of this lipid second messenger.

Troubleshooting & FAQs

Q1: We are observing unexpected levels of malaise and lethargy in our animal models following administration of **CT-2584**. Is this a known effect?

Yes, malaise and lethargy were the dose-limiting toxicities observed in a Phase I clinical trial of **CT-2584** HMS.[1] These effects were sometimes accompanied by nausea and headache. If



these effects are compromising your experimental endpoints, consider the following:

- Dose Reduction: The maximum tolerated dose in the clinical study was determined based on the onset of these symptoms. A dose de-escalation in your experimental model may be warranted.
- Alternative Dosing Schedule: The clinical trial utilized a continuous infusion for 6 hours for 5
 consecutive days every 3 weeks.[1] Modifying the administration schedule, such as
 introducing drug holidays or altering the infusion duration, could potentially mitigate these
 effects.

Q2: Our experiments are showing signs of renal toxicity (e.g., hematuria, proteinuria). Is this a documented off-target effect of **CT-2584**?

The Phase I study of **CT-2584** HMS lists hematuria and proteinuria as potential adverse effects. [1] Therefore, observing signs of kidney-related toxicity in your experimental models would be consistent with previous findings. It is advisable to monitor renal function parameters in your studies.

Q3: We have noted cardiovascular effects, such as hypotension and arrhythmias, in our subjects. Are these known side effects?

Yes, hypotension, arrhythmias, and myocardial ischemia have been reported as adverse effects of **CT-2584** HMS.[1] Continuous cardiovascular monitoring of your experimental subjects is recommended if your protocol involves **CT-2584** administration.

Q4: What is the pharmacokinetic profile of CT-2584?

In a human clinical trial, **CT-2584** HMS had a mean elimination half-life of 7.3 hours. The plasma concentration (Cmax and AUC) appeared to be proportional to the administered dose. The volume of distribution (Vd) and clearance were independent of the dose and duration of treatment.[1]

Data Summary

Table 1: Summary of Adverse Effects of CT-2584 HMS from a Phase I Clinical Trial[1]



Category	Adverse Effect
Dose-Limiting	Malaise, Lethargy
Neurological	Headache
Gastrointestinal	Nausea, Vomiting
Cardiovascular	Arrhythmias, Hypotension, Myocardial Ischemia
Renal	Hematuria, Proteinuria
Other	Fatigue, Hypersensitivity

Experimental Protocols

Phase I Clinical Trial Dosing Protocol for CT-2584 HMS[1]

- Drug Formulation: CT-2584 HMS was prepared for intravenous administration.
- Administration Route: The drug was administered as a continuous intravenous infusion.
- Dosing Schedule: The infusion was given for 6 hours daily for 5 consecutive days.
- Treatment Cycle: This 5-day treatment was repeated every 3 weeks.
- Dose Escalation: The study involved escalating dose levels to determine the maximum tolerated dose.

Visualizations

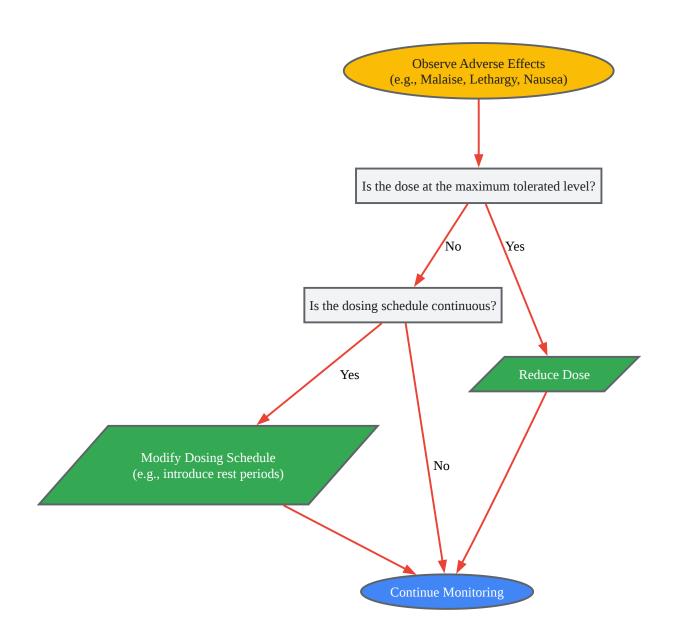




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Caption: Phase I Clinical Trial Dosing Schedule for CT-2584 HMS.





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Caption: Troubleshooting Workflow for CT-2584 Induced Adverse Effects.



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References

- 1. Phase I and pharmacologic study of CT-2584 HMS, a modulator of phosphatidic acid, in adult patients with solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
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